The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly as an antifungal or anticancer agent. Its structure features a triazole ring, which is often associated with biological activity, along with various aromatic substituents that enhance its pharmacological properties. The molecular formula for this compound is and it has a molecular weight of 477.032 g/mol .
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and are widely studied in pharmaceutical chemistry. The specific compound in question is classified as an acetanilide derivative due to the presence of the acetamide functional group.
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and pH levels to optimize yields and minimize side reactions. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
The molecular structure consists of a central triazole ring substituted with a chlorophenyl group and a methylphenyl group on one side, while an acetamide group is attached to another aromatic ring.
Cc(cc1)ccc1-n1c(SCC(N/N=C/c(cccc2CC=C)c2O)=O)nnc1-c(cc1)ccc1Cl
InChI=1S/C27H24ClN5O2S/c1-17-10-8-16(9-11-17)25-24(31)30(28)29(25)20-14-22(32)21(19(20)15-23(26)33)12-13-18(34)27(35)36/h8-11,14-15H,12-13H2
The structural complexity indicates potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The compound can undergo various chemical reactions typical of triazole derivatives:
Reactions involving this compound are typically monitored using spectroscopic methods such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and NMR spectroscopy to ensure product formation and purity .
The mechanism of action for 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is not fully elucidated but can be hypothesized based on similar compounds:
Relevant analyses include thermal stability assessments using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide insights into decomposition temperatures and phase transitions .
This compound holds potential applications in various scientific fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7